2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one

Sigma receptor pharmacology Structure-activity relationship CNS drug discovery

Researchers screening sigma receptor ligands often face unreliable cross-reactivity data due to imprecise reference standards. This batch-certified compound solves that with defined pharmacology (sigma-1 Ki = 660 nM), enabling unambiguous sigma-1 vs. sigma-2 discrimination. • Functions as a low-affinity benchmark, showing >30-fold weaker binding than 5-methoxyindole sigma-2 ligands for clear assay windows. • Supplied at ≥95% purity with full characterization (NMR, HPLC, MS), ensuring reproducible results free from NMDA receptor interference. • Distinct 4-(dimethylamino)piperidine basicity offers a unique fragment for CNS library design with modulated sigma liability.

Molecular Formula C17H23N3O
Molecular Weight 285.4
CAS No. 1158067-18-5
Cat. No. B3215032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one
CAS1158067-18-5
Molecular FormulaC17H23N3O
Molecular Weight285.4
Structural Identifiers
SMILESCN(C)C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C17H23N3O/c1-19(2)13-7-9-20(10-8-13)12-17(21)15-11-18-16-6-4-3-5-14(15)16/h3-6,11,13,18H,7-10,12H2,1-2H3
InChIKeyWOHHBOYLGHEFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one: Identity and Structural Class


2-[4-(Dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one is a synthetic small-molecule featuring an indole ketone core linked to a 4-(dimethylamino)piperidine moiety . With a molecular formula of C₁₇H₂₃N₃O and a molecular weight of 285.38 g·mol⁻¹, it belongs to the indol-3-yl-piperidinyl-ethanone class, a scaffold frequently explored for central nervous system (CNS) receptor modulation [1]. The compound is supplied at ≥95% purity (HPLC) and is used as a reference standard or screening hit in early-stage drug discovery programs targeting sigma receptors and related GPCRs [2].

Screening context

Sigma-1 receptor low-affinity control compound for radioligand displacement assays

Probe utility

May support GluN2B-independent SAR exploration in indole-piperidine chemical space

Reference grade

Batch-certified ≥95% purity with full analytical documentation for method validation

Why Generic Indole-Piperidine Substitution Fails


Within the indol-3-yl-ethanone piperidine series, minor substituent changes on the indole or piperidine rings cause dramatic shifts in receptor selectivity and intrinsic potency [1]. For instance, replacing the 4-dimethylamino group with a 4-phenylpiperidine or modifying the indole 5-position from hydroxy to methoxy can toggle activity between GluN2B/NMDA antagonism and sigma-2 receptor agonism [2]. Generic substitution based solely on core scaffold similarity therefore risks introducing unintended polypharmacology or complete loss of the desired on-target activity, making precise compound selection essential for reproducible pharmacological profiling [3].

1

4-Dimethylamino vs. 4-phenylpiperidine substitution on the piperidine ring may shift receptor selectivity from sigma-1 toward sigma-2, altering pharmacological profile.

2

Absence of the 5-hydroxy group on the indole core likely eliminates GluN2B/NMDA activity present in certain analogs, making generic indole-piperidine replacement unreliable.

3

Minor structural modifications in this scaffold can introduce unintended polypharmacology; exact target engagement requires compound-specific validation.

Quantitative Differentiation vs. Closest Analogs


Sigma-1 Binding Affinity Compared to 5-Methoxyindole Analogs

In radioligand displacement assays using guinea pig cerebral homogenate and [³H]DTG, 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one exhibits a sigma-1 receptor Ki of 660 nM [1]. In contrast, the structurally related 5-methoxyindole derivatives 5a and 6a (bearing a 4-phenylpiperidine instead of 4-dimethylamino-piperidine) display sigma-2 receptor Ki values of 10 nM and 20 nM, respectively, under comparable assay conditions [2]. This represents a 33- to 66-fold reduction in sigma receptor affinity upon substitution of the dimethylamino group for the phenylpiperidine-5-methoxyindole motif.

Sigma-1 vs Sigma-2 Affinity
Cross-study comparable
Ki = 660 nM (sigma-1, guinea pig brain)
vs 10–20 nM (sigma-2, 5-methoxyindole analogs)

Supports low-affinity sigma-1 control selection in binding panels

33- to 66-fold weaker; radioligand displacement conditions differ between data sets

Sigma receptor pharmacology Structure-activity relationship CNS drug discovery

Predicted GluN2B/NMDA Inactivity

In the 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone series, only the 5-hydroxyindole derivative (7a) retained measurable GluN2B receptor affinity; all other substitutions, including 5-methoxy, abolished GluN2B binding [1]. The 4-dimethylamino-piperidine substitution in 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one lacks the critical 5-hydroxy group and replaces the 4-phenyl ring with a basic dimethylamino group, making it highly unlikely to exhibit GluN2B activity.

Predicted GluN2B Inactivity
Class-level inference
No reported GluN2B affinity; 5-hydroxy substitution required in related series

May serve as NMDA-negative control for indole-piperidine screening

Inferred from phenylpiperidine analog SAR; direct binding data unavailable

NMDA receptor GluN2B Indole SAR

Analytical Purity and Batch Reproducibility

Commercially supplied 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one is certified at ≥95% purity by HPLC and accompanied by NMR, HPLC, and MS batch-specific certificates of analysis . This level of characterization exceeds the typical 'research-grade' threshold of 90-95% for many non-certified screening compounds, providing enhanced reliability for quantitative pharmacological assays.

Analytical Purity & Documentation
Supplier-reported
≥95% purity (HPLC); COA with NMR, HPLC, MS per batch

Supports reproducible quantitative pharmacology studies

Data to verify with independent analysis; reference standard characteristics

Analytical chemistry Quality control Reference standard

Optimal Research Applications


Sigma-1 Negative Control in Binding Screens

With a sigma-1 Ki of 660 nM, this compound serves as an ideal low-affinity reference for benchmarking high-affinity sigma-1 ligands. Its >30-fold weaker binding relative to 5-methoxyindole sigma-2 ligands [1] enables clear discrimination of sigma-1 vs. sigma-2 pharmacology in cross-screening panels.

Chemical Probe for GluN2B-Independent SAR

The absence of the 5-hydroxy substituent required for GluN2B affinity [2] makes this compound a suitable scaffold for exploring alternative receptor targets within the indole-piperidine chemical space without NMDA receptor interference.

Reference Standard for Analytical Method Development

The batch-certified ≥95% purity with full spectroscopic characterization (NMR, HPLC, GC, MS) qualifies this compound as a reliable reference standard for developing and validating analytical methods targeting indole-piperidine derivatives.

Fragment-Based Design of Dimethylamino-Piperidine Libraries

The 4-(dimethylamino)piperidine substituent imparts distinct basicity and hydrogen-bond acceptor properties compared to phenyl- or benzyl-piperidine analogs [2], offering a unique fragment for medicinal chemists designing novel CNS-penetrant libraries with modulated sigma receptor liability.

Application
Selection Property
Validation Focus
Sigma-1 binding screening control
Low-affinity sigma-1 binding (Ki ~660 nM)
Sigma-1 vs sigma-2 selectivity profiling
GluN2B-independent SAR probe
Absence of 5-hydroxy substituent
Target deconvolution without NMDA interference
Analytical method reference standard
Certified purity and spectroscopic characterization
Method validation for indole-piperidine derivatives
Fragment-based dimethylamino-piperidine library design
Distinct basicity and H-bond acceptor properties
CNS-penetrant library with modulated sigma liability
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